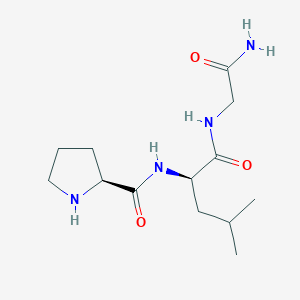

H-Pro-D-Leu-Gly-NH2

Descripción general

Descripción

H-Pro-D-Leu-Gly-NH2, also known as Prolyl-D-leucyl-glycinamide, is a tripeptide compound. It is a derivative of the neuropeptide oxytocin and has been studied for its potential biological activities, including its role as a melanocyte-stimulating hormone release-inhibiting factor. This compound is of interest due to its stability and ability to cross the blood-brain barrier, making it a potential candidate for therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-D-Leu-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid, proline, to a solid resin support. Subsequent amino acids, D-leucine and glycine, are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and large-scale purification techniques, such as preparative HPLC, are used to obtain the final product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

H-Pro-D-Leu-Gly-NH2 can undergo various chemical reactions, including:

Oxidation: The proline residue in the compound can be oxidized to form hydroxyproline under specific conditions.

Substitution: The amide group in the compound can participate in nucleophilic substitution reactions, leading to the formation of modified peptides.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.

Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of coupling reagents like DIC and HOBt.

Major Products Formed

Hydrolysis: Proline, D-leucine, and glycine.

Oxidation: Hydroxyproline-containing peptides.

Substitution: Modified peptides with substituted amide groups.

Aplicaciones Científicas De Investigación

The applications of H-Pro-D-Leu-Gly-NH2 are not explicitly detailed in the provided search results. However, the search results offer insights into the applications of similar peptides, which can provide a basis for understanding the potential uses of this compound.

Scientific Research Applications

-

Pro-Leu-Gly-NH2 (PLG) Analogues and Dopamine Receptors Several analogues of L-prolyl-L-leucylglycinamide (PLG) were synthesized, wherein the prolyl residue was replaced with other heterocyclic amino acid residues . These analogues were tested for their ability to enhance the binding of the agonist 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene to central dopamine receptors .

- Analogues such as D-Pro-Leu-Gly-NH2, less than Glu-Leu-Gly-NH2, Thz-Leu-Gly-NH2, Pip-Leu-Gly-NH2, Aze-Leu-Gly-NH2, L-delta 3,4-Pro-Leu-Gly-NH2, and D-delta 3,4-Pro-Leu-Gly-NH2 were synthesized .

- D-Pro-Leu-Gly-NH2, Glu-Leu-Gly-NH2, Pip-Leu-Gly-NH2, Aze-Leu-Gly-NH2, and L-delta 3,4-Pro-Leu-Gly-NH2 showed activity comparable to that of PLG, while Thz-Leu-Gly-NH2 and D-delta 3,4-Pro-Leu-Gly-NH2 were found to be inactive .

- The N-terminal prolyl residue of PLG is not essential for this tripeptide's ability to modulate dopamine receptors .

-

Peptidomimetic Ligands of Pro-Leu-Gly-NH2 Small-molecule peptidomimetic ligands have been developed to elucidate the mechanism by which the neuropeptide Pro-Leu-Gly-NH2 (PLG) acts .

- One such peptidomimetic was found to be more potent than PLG in enhancing the binding of the dopamine receptor agonist ADTN to isolated dopamine receptors and was over 1000-fold more potent than PLG .

- PLG and the peptidomimetic enhance agonist binding to the D2S, D2L, and D4 dopamine receptor subtypes, whereas the D1 and D3 receptor subtypes are unaffected .

- The peptidomimetic was also more potent than PLG in in vivo assay systems, including potentiation of apomorphine-dependent rotational behavior in 6-hydroxydopamine lesioned rats .

Potential Applications Based on Related Research

- Diabetes Prevention Leucine-glycine dipeptides have shown preventive effects on blood glucose elevation and impairment of the signaling and performance of β-cells . Leu-Gly prevented bodyweight loss caused by diabetes induction and prevented blood glucose increases in mice at risk of diabetes .

- Wound Healing Bioactive peptides have sparked substantial interest in wound healing . LL-37 antimicrobial peptides increased re-epithelialization and granulation tissue formation in excisional wounds . Cys-KR12, an LL-37 derivative, was discovered to stimulate the proliferation of keratinocytes, fibroblasts, and monocytes, all of which are key to wound healing .

- Enzyme Kinetics and Inhibition Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ can be used as a substrate in FRET assays to study enzyme kinetics and inhibition.

- Matrix Metalloproteinase Activity Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ is employed in the investigation of matrix metalloproteinase activity, which is crucial in tissue remodeling and disease processes.

- Drug Discovery and Development Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ is utilized in drug discovery and development, particularly in screening for MMP inhibitors that may have therapeutic potential in cancer and other diseases.

Mecanismo De Acción

H-Pro-D-Leu-Gly-NH2 exerts its effects by interacting with specific receptors and enzymes in the body. It acts as an allosteric modulator of the dopamine D2 receptor, influencing dopaminergic neurotransmission. The compound binds to a site distinct from the orthosteric site on the receptor, leading to changes in receptor conformation and activity . Additionally, it inhibits the release of melanocyte-stimulating hormone by interacting with specific enzymes involved in hormone regulation .

Comparación Con Compuestos Similares

Similar Compounds

H-Pro-Leu-Gly-NH2: A similar tripeptide with L-leucine instead of D-leucine.

H-Pro-D-Leu-Gly-OH: A derivative with a free carboxyl group instead of an amide group.

Uniqueness

H-Pro-D-Leu-Gly-NH2 is unique due to the presence of D-leucine, which imparts different stereochemical properties and potentially enhances its stability and ability to cross the blood-brain barrier compared to its L-leucine counterpart . This makes it a promising candidate for therapeutic applications targeting the central nervous system.

Actividad Biológica

Overview

H-Pro-D-Leu-Gly-NH2, also known as Prolyl-D-leucyl-glycinamide, is a tripeptide compound that has garnered attention in scientific research due to its potential biological activities. It is a derivative of neuropeptides and has been studied for its role in various physiological processes, particularly in the modulation of neurotransmitter release and neuroprotection.

Chemical Structure and Synthesis

The compound consists of three amino acids: proline (Pro), D-leucine (D-Leu), and glycine (Gly), linked by peptide bonds. The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a solid resin support. Key steps in the synthesis include:

- Attachment of Proline : The first amino acid is attached to the resin.

- Sequential Coupling : D-leucine and glycine are added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

- Cleavage and Purification : The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

This compound acts primarily as an allosteric modulator of dopamine D2 receptors. This means it binds to a site distinct from the orthosteric site on the receptor, altering receptor conformation and enhancing dopaminergic neurotransmission. Such interactions are crucial for its potential therapeutic applications in neurological disorders .

Neuropharmacological Effects

Research indicates that this compound possesses significant neuropharmacological activity, including:

- Modulation of Dopaminergic Activity : It enhances the binding affinity of dopamine receptor agonists, thereby potentiating dopaminergic signaling .

- Inhibition of Melanocyte-Stimulating Hormone Release : The compound has been identified as a factor that inhibits the release of melanocyte-stimulating hormone from the pituitary gland .

- Potential Neuroprotective Properties : Studies suggest it may protect against neuroleptic drug-induced supersensitivity of post-synaptic dopamine receptors .

Comparative Analysis with Analogues

A study comparing this compound with other analogues showed that modifications at the prolyl residue do not significantly impair the ability to modulate dopamine receptors. For instance, analogues such as D-Pro-Leu-Gly-NH2 maintained comparable activity levels .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Dopaminergic Modulation | Enhances binding affinity to D2 receptors |

| Hormonal Regulation | Inhibits melanocyte-stimulating hormone release |

| Neuroprotection | Prevents neuroleptic-induced supersensitivity |

Case Study: Effects on Dopamine Receptors

In a controlled study, this compound was found to significantly enhance the behavioral effects of L-DOPA in animal models, indicating its role in improving dopaminergic function. This was evidenced by increased rotational behavior in 6-hydroxydopamine lesioned rats, demonstrating its potential as a therapeutic agent for Parkinson's disease .

Propiedades

IUPAC Name |

(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O3/c1-8(2)6-10(12(19)16-7-11(14)18)17-13(20)9-4-3-5-15-9/h8-10,15H,3-7H2,1-2H3,(H2,14,18)(H,16,19)(H,17,20)/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOJLZTTWSNHOX-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.